Di-2-naphthyl ether (DNE), also known as Di-2-naphthyl ether, is an organic compound frequently employed as a model compound in coal research. [, , ] It serves as a simplified representation of the complex structure of coal, particularly mimicking the ether linkages present within the coal matrix. [, , ] By studying the reactivity and behavior of DNE, researchers can gain insights into the processes involved in coal conversion, such as liquefaction and depolymerization.
2,2'-Dinaphthyl ether, also known as di-2-naphthyl ether or 2,2'-oxydinaphthalene, is an organic compound with the chemical formula . It is classified as an ether and is primarily used in scientific research and industrial applications. The compound is notable for its high purity levels, typically exceeding 98%, making it suitable for various analytical and synthetic purposes.
2,2'-Dinaphthyl ether can be sourced from several chemical suppliers, including Thermo Scientific, LGC Standards, and Tokyo Chemical Industry. The compound is classified under the following identifiers:
This compound belongs to the category of organic ethers, which are characterized by an oxygen atom bonded to two alkyl or aryl groups.
The synthesis of 2,2'-dinaphthyl ether generally involves the reaction of naphthalene derivatives under specific conditions. One common method includes:
The reaction typically requires controlled temperatures and may involve solvents such as dichloromethane or toluene to enhance solubility and yield. The product can be purified through recrystallization techniques.
2,2'-Dinaphthyl ether can participate in various chemical reactions typical of ethers, including:
These reactions often require specific reagents and conditions to ensure selectivity and yield.
The mechanism of action for 2,2'-dinaphthyl ether primarily involves its role as a solvent or reagent in organic synthesis. Its structure allows it to stabilize reactive intermediates during chemical reactions.
2,2'-Dinaphthyl ether has several scientific uses:
2,2'-Dinaphthyl ether (CAS 613-80-9) is a polycyclic aromatic ether with the molecular formula C₂₀H₁₄O and a molecular weight of 270.32 g/mol. This symmetrical molecule consists of two naphthalene units linked by an oxygen bridge at their 2-positions, conferring significant rigidity and planarity. Its physicochemical properties—including a density of 1.184 g/cm³, melting point of 105°C, and boiling point of 250°C at 19 mmHg—contribute to exceptional thermal stability [1] [6]. With a calculated partition coefficient (logP) of 5.785, the compound exhibits high hydrophobicity, aligning with drug discovery needs for membrane penetration and target binding [6]. While soluble in organic solvents like toluene, its negligible water solubility presents formulation challenges [1]. The molecule’s extended conjugated system enables π-π stacking interactions with biological targets, a feature exploited in designing enzyme inhibitors.
Property | Value | Unit | Source |
---|---|---|---|
Molecular Formula | C₂₀H₁₄O | — | [1] |
Molecular Weight | 270.32 | g/mol | [1] |
Melting Point | 105 | °C | [1] |
Boiling Point | 250 (at 19 mmHg) | °C | [1] |
Density | 1.184 | g/cm³ | [1] |
logP | 5.785 | — | [6] |
Flash Point | 226.1 | °C | [1] |
Biphenyl ether scaffolds emerged as privileged structures in medicinal chemistry due to their conformational stability and ability to engage in diverse non-covalent interactions. Early antiviral agents like rilpivirine and etravirine incorporated biphenyl-like frameworks, demonstrating efficacy against HIV-1 reverse transcriptase (RT) [2]. The evolution toward dinaphthyl systems represented a strategic expansion of this architecture, where replacing phenyl with naphthyl groups enhanced three-dimensional surface area and π-electron density. This modification proved critical for engaging deeper hydrophobic pockets in complex targets [2]. Synthetic accessibility drove early adoption: Traditional methods for dinaphthyl ether synthesis relied on harsh Ullmann condensations or copper-catalyzed couplings, limiting functional group tolerance. A breakthrough came with Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine)-promoted nucleophilic aromatic substitution (SNAr), enabling mild and efficient coupling of electron-deficient fluoronaphthalenes with naphthols [7]. This method facilitated access to highly oxygenated derivatives essential for structure-activity relationship (SAR) studies in drug discovery programs targeting viral enzymes and kinases [7].
Allosteric inhibitors offer advantages over orthosteric binders through subtype selectivity and reduced competition with endogenous substrates. The 2,2'-dinaphthyl ether scaffold excels in this context due to its topological complementarity to atypical binding pockets. In HIV-1 RT, this scaffold underpinned the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind ~10 Å from the catalytic site, inducing conformational changes that disrupt enzymatic function [2]. Crystallographic studies of 2-naphthyl phenyl ether analogs (structurally related to dinaphthyl ether derivatives) revealed two distinct binding modalities within the NNRTI pocket:
Compound | EC₅₀ Wild Type (nM) | EC₅₀ Y181C (nM) | Binding Orientation |
---|---|---|---|
1 | 22 | 2,600 | Y181-directed |
2 | 6.2 | 58 | W229-directed |
4 | 1.9 | 28 | W229-directed |
6 | 23 | 2,100 | Y181-directed |
Kinetic analyses of naphthyl-based inhibitors (e.g., ribonucleotide reductase inhibitors) confirm competitive inhibition at catalytic sites, where the dinaphthyl scaffold mimics natural nucleotide stacking [3]. Molecular docking scores for C-site binding (−6.26 to −7.76) significantly surpass those for secondary sites (A-site: −2.99 to −5.23; S-site: −1.95 to −5.41), validating target engagement specificity [3].
Drug resistance in viral targets like HIV-1 RT arises from rapid mutation rates, diminishing inhibitor efficacy. The Y181C mutation—a tyrosine-to-cysteine substitution—reduces binding affinity for first-generation NNRTIs by eliminating critical π-stacking and hydrogen-bonding interactions [2]. 2,2'-Dinaphthyl ether-derived inhibitors counter this through:
Computational designs targeting compensatory pocket distortions (e.g., 4-cyclopropyl or 4-methyl ester substituents) show mixed results, as bulky groups displace residues P95 and Y188, underscoring the need for precision steric matching [2]. This scaffold’s versatility provides a template for "resistance-proof" inhibitor design applicable beyond virology—notably in kinase targets like BCR-ABL1 and MEK1/2, where allosteric dinaphthyl-like inhibitors circumvent ATP-site mutations [5].
Compound Name | Therapeutic Target | Key Structural Features | Resistance Profile |
---|---|---|---|
2-Naphthyl Phenyl Ether 2 | HIV-1 RT | 1-Methyl, 4-Chloro substituents | Retains potency vs Y181C |
E-3f | Ribonucleotide Reductase | Indole replacement for naphthalene | Competitive C-site inhibition |
MEK1 Inhibitors (Preclinical) | MEK1/2 kinase | Dinaphthyl-derived allosteric binders | Bypasses ATP-site mutations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7